molecular formula C10H20O3 B1366431 3R,7S-Dimethyl-8-hydroxyoctanoic acid

3R,7S-Dimethyl-8-hydroxyoctanoic acid

Cat. No.: B1366431
M. Wt: 188.26 g/mol
InChI Key: FSNDRLKGWHCTQC-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid involves several steps, typically starting from simpler organic molecules. The synthetic routes often include:

    Hydroxylation: Introduction of a hydroxyl group (-OH) to the precursor molecule.

    Methylation: Addition of methyl groups (-CH₃) to specific positions on the carbon chain.

    Oxidation: Conversion of alcohol groups to carboxylic acids.

Chemical Reactions Analysis

3R,7S-Dimethyl-8-hydroxyoctanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3R,7S-Dimethyl-8-hydroxyoctanoic acid has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy of experimental results.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: It is used in the synthesis of pheromones and other specialized chemicals.

Mechanism of Action

The mechanism of action of 3R,7S-Dimethyl-8-hydroxyoctanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

3R,7S-Dimethyl-8-hydroxyoctanoic acid can be compared to other similar compounds, such as:

    3R,7S-Dimethyl-8-hydroxydecanoic acid: Similar structure but with a longer carbon chain.

    3R,7S-Dimethyl-8-hydroxyheptanoic acid: Similar structure but with a shorter carbon chain.

    3R,7S-Dimethyl-8-hydroxyhexanoic acid: Another similar compound with an even shorter carbon chain.

The uniqueness of this compound lies in its specific stereochemistry and the balance between its hydrophobic and hydrophilic regions, which can influence its interactions with biological molecules .

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

(3R,7S)-8-hydroxy-3,7-dimethyloctanoic acid

InChI

InChI=1S/C10H20O3/c1-8(6-10(12)13)4-3-5-9(2)7-11/h8-9,11H,3-7H2,1-2H3,(H,12,13)/t8-,9+/m1/s1

InChI Key

FSNDRLKGWHCTQC-BDAKNGLRSA-N

Isomeric SMILES

C[C@H](CCC[C@H](C)CO)CC(=O)O

Canonical SMILES

CC(CCCC(C)CO)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.